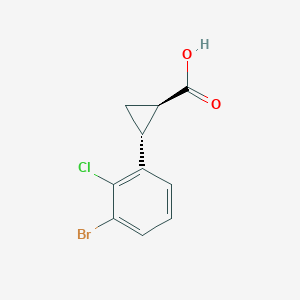

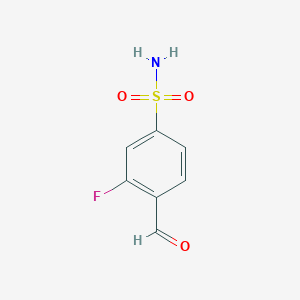

(1R,2R)-2-(3-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy , and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity, stability, and the types of reactions it can undergo .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and specific rotation. It also involves understanding the compound’s chemical properties, such as its acidity/basicity, reactivity, and stability .Scientific Research Applications

Chiral Intermediate Synthesis

Development of Enzymatic Processes : A study detailed the enzymatic preparation of chiral alcohols, highlighting the utility of ketoreductase for transforming ethanone compounds into chiral alcohols, which are critical intermediates for synthesizing cyclopropanecarboxylic acid ethyl esters. This process is noted for its high conversion rate, excellent enantiomeric excess, and its green, environmentally friendly nature, offering significant advantages for industrial applications (Guo et al., 2017).

Biological Activity and Enzyme Inhibition

Synthesis and Biological Evaluation : Bromophenol derivatives with cyclopropyl moieties were synthesized and evaluated for their inhibitory effects on cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These compounds, which share structural similarities with the compound of interest, showed significant inhibition, suggesting their potential in treating neurological diseases (Boztaş et al., 2019).

Synthesis and Chemical Properties

Substituent Effect on Ionization : Research on cis-2-substituted 1-cyclopropanecarboxylic acids, including those with halogens, provided insights into their pKa values and the effect of substituents on their acidity. This study underscores the importance of electronic effects in determining the chemical properties of such compounds, which are relevant for designing compounds with desired reactivity and stability (Kusuyama, 1979).

Environmental Monitoring and Safety

Monitoring Pyrethroid Metabolites : The development of a method for determining cyclopropane carboxylic acid derivatives in human urine showcases the importance of these compounds in environmental health and safety. This method aids in the detection and quantification of metabolites from synthetic pyrethroids, highlighting the relevance of cyclopropane carboxylic acids in monitoring exposure to these pesticides (Arrebola et al., 1999).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(1R,2R)-2-(3-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLNIOVBCFNFAS-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C(=CC=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)

![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)

![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)